

The Natural Provenance of Lysergol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lysergol*

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Introduction

Lysergol, a naturally occurring ergoline alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities and its role as a key precursor in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the natural sources of **Lysergol**, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Lysergol

Lysergol is primarily found in two major biological kingdoms: fungi and plants.

Fungal Sources

The principal fungal producers of **Lysergol** and other ergot alkaloids belong to the family Clavicipitaceae, with the genus *Claviceps* being the most prominent. These fungi are often found as pathogens on grasses and cereals.

- *Claviceps purpurea*: Commonly known as ergot fungus, *C. purpurea* infects the flowers of rye and other cereals, forming dark sclerotia (ergots) that contain a complex mixture of ergot

alkaloids, including **Lysergol** as a minor constituent.[1][2] The total alkaloid content in *C. purpurea* sclerotia can be as high as 2% of their dry mass.[2]

- Other Claviceps Species: Various other species within the *Claviceps* genus are also known to produce a range of ergot alkaloids, and the specific alkaloid profile, including the presence and concentration of **Lysergol**, can vary between species and even strains.

Plant Sources

Several species within the *Convolvulaceae* family, commonly known as the morning glory family, are recognized as significant natural sources of **Lysergol**. The alkaloids are typically concentrated in the seeds of these plants.

- *Ipomoea muricata*(syn. *Calonyction muricatum*): The seeds of this plant, sometimes referred to as "Kaladana," are a particularly rich source of clavine alkaloids, with **Lysergol** being a major component.[3]
- *Argyreia nervosa*(Hawaiian Baby Woodrose): The seeds of this perennial climbing vine contain a variety of ergoline alkaloids, with **Lysergol** being a consistently identified constituent.[4][5][6] The total ergot alkaloid content in these seeds is reported to range from 0.3% to 1% by weight.[5]
- *Ipomoea violacea*(Morning Glory): The seeds of this species, along with other closely related morning glory varieties, contain **Lysergol** among other psychoactive ergoline alkaloids.[7][8] The total alkaloid content in *I. violacea* seeds has been reported to be around 0.06%.
- *Rivea corymbosa*(Ololiuqui): Historically used in traditional rituals, the seeds of this plant are a well-documented source of ergoline alkaloids, including **Lysergol**.[8][9] The total alkaloid content in *R. corymbosa* seeds is approximately 0.012%.
- *Ipomoea tricolor*: This species of morning glory is another known source of various ergot alkaloids, and **Lysergol** has been identified in its seeds.[10]

Quantitative Data of **Lysergol** in Natural Sources

The concentration of **Lysergol** can vary significantly depending on the species, geographical origin, and environmental conditions. The following table summarizes the available quantitative

data for **Lysergol** in its primary natural sources.

Natural Source	Plant/Fungal Part	Lysergol Concentration (% w/w)	Total Ergot Alkaloid Concentration (% w/w)	Reference(s)
Ipomoea muricata	Seeds	0.23%	0.49% (clavine alkaloids)	[3]
Argyreia nervosa	Seeds	Not explicitly quantified	0.3% - 1.0%	[5]
Ipomoea violacea	Seeds	Not explicitly quantified	~0.06%	[7]
Rivea corymbosa	Seeds	Not explicitly quantified	~0.012%	
Claviceps purpurea	Sclerotia	Not explicitly quantified	up to 2.0%	[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of **Lysergol** from its natural sources.

Protocol 1: General Extraction of Ergot Alkaloids from Plant Seeds

This protocol is a general method for the extraction of ergot alkaloids, including **Lysergol**, from the seeds of Convolvulaceae species.

Materials:

- Ground seeds of the plant source (e.g., *Argyreia nervosa*, *Ipomoea violacea*)
- Defatting solvent (e.g., petroleum ether, n-hexane)

- Extraction solvent: Methanol or a mixture of Chloroform and Methanol
- Ammonium hydroxide solution
- Tartaric acid solution (1%)
- Sodium bicarbonate
- Dichloromethane or Chloroform for liquid-liquid extraction
- Anhydrous sodium sulfate
- Rotary evaporator
- Filter paper

Procedure:

- Defatting:
 1. Weigh a desired amount of finely ground seeds.
 2. Suspend the ground seeds in a sufficient volume of petroleum ether or n-hexane.
 3. Stir the mixture for several hours or perform a Soxhlet extraction to remove lipids.
 4. Filter the mixture and discard the solvent.
 5. Air-dry the defatted seed material.
- Alkaloid Extraction:
 1. Suspend the defatted seed powder in methanol or a chloroform:methanol mixture.
 2. Make the mixture alkaline by adding ammonium hydroxide solution to reach a pH of approximately 9.
 3. Stir the mixture at room temperature for several hours or perform a Soxhlet extraction for a more exhaustive extraction.[\[1\]](#)

4. Filter the mixture and collect the filtrate.
- Acid-Base Liquid-Liquid Extraction:
 1. Concentrate the filtrate under reduced pressure using a rotary evaporator.
 2. Dissolve the resulting residue in a 1% tartaric acid solution.
 3. Wash the acidic aqueous solution with dichloromethane or chloroform to remove non-alkaloidal impurities. Discard the organic layer.
 4. Make the aqueous layer alkaline by adding sodium bicarbonate until the pH is approximately 9.
 5. Extract the alkaloids from the alkaline aqueous solution with several portions of dichloromethane or chloroform.
 6. Combine the organic extracts.
- Drying and Concentration:
 1. Dry the combined organic extract over anhydrous sodium sulfate.
 2. Filter the dried extract.
 3. Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
- Further purification can be achieved using column chromatography on silica gel or alumina.

Protocol 2: Quantification of Lysergol by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of **Lysergol** in a crude extract using HPLC with UV detection.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) at an alkaline pH. A typical mobile phase could be a mixture of acetonitrile and 0.1 M ammonium carbonate solution.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 μ L.
- Column Temperature: 25-30 °C.

Procedure:

- Standard Preparation:
 1. Prepare a stock solution of a certified **Lysergol** standard in methanol at a concentration of 1 mg/mL.
 2. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 μ g/mL.
- Sample Preparation:
 1. Dissolve a precisely weighed amount of the crude alkaloid extract in the mobile phase to a known concentration.
 2. Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Analysis:
 1. Inject the calibration standards into the HPLC system and record the peak areas.
 2. Construct a calibration curve by plotting the peak area versus the concentration of the **Lysergol** standards.

3. Inject the sample solution and record the peak area for the **Lysergol** peak.
4. Determine the concentration of **Lysergol** in the sample by interpolating its peak area on the calibration curve.
5. Calculate the percentage of **Lysergol** in the original plant material.

Protocol 3: Analysis of Lysergol by Thin-Layer Chromatography (TLC)-Densitometry

This protocol describes a method for the qualitative and quantitative analysis of **Lysergol** using TLC combined with densitometric scanning.

Materials and Instrumentation:

- TLC Plates: Silica gel 60 F254 pre-coated plates.
- Developing Chamber: A standard glass chamber for TLC development.
- Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) or other suitable solvent systems.
- Applicator: A microsyringe or automated TLC spotter.
- Visualization: UV lamp (254 nm and 366 nm) and a suitable spray reagent (e.g., Van Urk's reagent).
- Densitometer: A TLC scanner capable of measuring absorbance or fluorescence.

Procedure:

- Standard and Sample Application:
 1. Prepare a standard solution of **Lysergol** in methanol (e.g., 1 mg/mL).
 2. Prepare a solution of the crude alkaloid extract in methanol.

3. Apply known volumes of the standard and sample solutions as bands onto the TLC plate using a microsyringe or automated spotter.
- Development:
 1. Place the TLC plate in a developing chamber saturated with the mobile phase.
 2. Allow the solvent front to ascend to a predetermined height.
 3. Remove the plate from the chamber and dry it in a fume hood.
- Visualization and Quantification:
 1. Visualize the spots under a UV lamp at 254 nm and 366 nm.
 2. Optionally, spray the plate with Van Urk's reagent to visualize the ergot alkaloids as colored spots.
 3. Scan the plate using a densitometer at the wavelength of maximum absorbance for **Lysergol** (typically around 280 nm).
 4. Quantify the amount of **Lysergol** in the sample by comparing the peak area of the sample spot to the peak areas of the standard spots.

Biosynthetic Pathway of Lysergol

Lysergol belongs to the clavine class of ergot alkaloids. Its biosynthesis originates from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP).^{[4][11][12]} The pathway involves a series of enzymatic reactions to construct the characteristic tetracyclic ergoline ring system. The key steps leading to the formation of clavine alkaloids are outlined below.



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